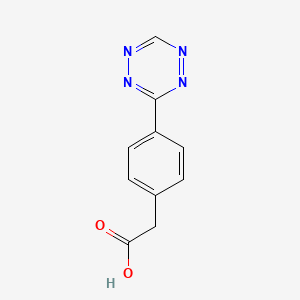

Tetrazine-Acid

説明

Contextualizing Tetrazine Scaffolds in Contemporary Organic Chemistry

Tetrazines, specifically the 1,2,4,5-tetrazine isomer, represent a unique class of aromatic heterocyclic compounds. mdpi.com Their six-membered ring structure, which incorporates four nitrogen atoms, is the most nitrogen-rich stable aromatic system known. mdpi.com This high nitrogen content imparts distinct electronic and physical properties, making the tetrazine scaffold a subject of intense interest in modern chemical research. mdpi.combohrium.com Structurally, 1,2,4,5-tetrazine is a planar, electron-deficient molecule, often characterized by vibrant red and violet colors. mdpi.com

The electron-deficient nature of the tetrazine ring is central to its utility, rendering it highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.orgrsc.org This specific type of [4+2] cycloaddition, occurring between an electron-poor diene (the tetrazine) and an electron-rich dienophile (such as strained alkenes or alkynes), has become a cornerstone of bioorthogonal chemistry. rsc.orgrsc.org The reaction is prized for its rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst. rsc.orgrsc.org

Beyond bioorthogonal applications, tetrazine scaffolds are versatile building blocks in diverse fields. bohrium.com They are fundamental to the development of high-energy density materials (HEDMs), where their decomposition can release large amounts of energy. mdpi.comresearchgate.net In materials science, they serve as ligands for creating metal-organic frameworks (MOFs) and as components in advanced polymers and organic electronics like OLEDs and OFETs. mdpi.comuniversityofcalifornia.edu Furthermore, various tetrazine derivatives have been explored in medicinal chemistry for potential therapeutic applications. bohrium.com This broad applicability has cemented the tetrazine scaffold as a paramount tool in fields ranging from chemical biology to materials science. researchgate.netuniversityofcalifornia.edu

Significance of Carboxyl Functionalization in Tetrazine Chemistry

The introduction of functional groups onto the tetrazine core is a critical strategy for modulating its properties and expanding its utility. Among these, the carboxyl group (–COOH), as seen in compounds like 1,2,4,5-tetrazine-3,6-dicarboxylic acid, holds particular significance. The carboxyl moiety acts as a powerful electron-withdrawing group (EWG), which profoundly influences the reactivity of the tetrazine ring. rsc.org

Research has demonstrated that attaching EWGs to the 3 and 6 positions of the 1,2,4,5-tetrazine ring accelerates the rate of IEDDA reactions. rsc.org This is because the EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive toward dienophiles. rsc.org Consequently, tetrazines featuring carboxylate substituents exhibit significantly faster reaction kinetics compared to those with electron-donating groups. rsc.orgnih.gov This enhanced reactivity is highly desirable for applications like in vivo imaging and bioconjugation, where low concentrations of reactants necessitate rapid and efficient ligation. nih.govfrontiersin.org

Beyond modulating electronic properties, the carboxyl group provides a versatile chemical handle for subsequent derivatization. mdpi.comnih.gov It can be readily converted into esters, amides, or acid chlorides, allowing the tetrazine to be covalently linked to a wide array of other molecules, such as fluorescent probes, proteins, or nanoparticles. universityofcalifornia.edufrontiersin.org This "conjugation handle" is essential for building complex molecular architectures for targeted biological applications. frontiersin.orgacs.org However, a notable trade-off exists; the high reactivity conferred by carboxylate groups can also lead to reduced stability, particularly in aqueous environments. rsc.org

| Tetrazine Substituent | Electronic Nature | Effect on LUMO Energy | Relative Reaction Rate | Primary Application Context |

|---|---|---|---|---|

| Carboxylic Acid (–COOH) | Strong Electron-Withdrawing | Lowers | Very High | Fast Bioorthogonal Labeling rsc.orgnih.gov |

| Pyridyl | Electron-Withdrawing | Lowers | High | Bioconjugation, Cell Imaging nih.gov |

| Hydrogen (–H) | Neutral | Moderate | Moderate | General Purpose harvard.edu |

| Alkyl (e.g., –CH₃) | Electron-Donating | Raises | Low | Applications Requiring High Stability nih.govharvard.edu |

| Methoxy (–OCH₃) | Strong Electron-Donating | Raises | Very Low | Comparative Mechanistic Studies rsc.org |

Evolution of Tetrazine-Based Chemical Methodologies

The methods for synthesizing tetrazine compounds have evolved significantly, driven by the increasing demand for structurally diverse and functionally complex derivatives. nih.govrsc.org The classical approach, known as the Pinner synthesis, traditionally involves a two-step process: the condensation of nitriles with hydrazine to form a dihydrotetrazine intermediate, followed by an oxidation step to yield the aromatic 1,2,4,5-tetrazine ring. mdpi.comnih.gov While foundational, this method has notable limitations, particularly for producing unsymmetrical or alkyl-substituted tetrazines, often resulting in low yields or mixtures of products. nih.govencyclopedia.pub

To address these shortcomings, modern synthetic methodologies have emerged. A major breakthrough was the development of metal-catalyzed, one-pot synthesis procedures. Researchers found that Lewis acid catalysts, such as zinc and nickel salts, can effectively promote the reaction between nitriles and hydrazine, greatly improving the accessibility and yield of a wide variety of tetrazines, including previously hard-to-synthesize alkyl derivatives. universityofcalifornia.edunih.govencyclopedia.pubmdpi.com This approach allows for the direct synthesis of both symmetric and asymmetric tetrazines from commercially available starting materials in a single step. universityofcalifornia.edunih.gov

More recently, organocatalytic methods have provided an even milder and more versatile route. These techniques use thiol-containing organocatalysts to facilitate the formation of unsymmetrical tetrazines at room temperature, expanding the substrate scope to include nitriles with sensitive functional groups. acs.orgencyclopedia.pub In parallel, strategies based on C–C bond formation reactions, like Heck coupling, and the development of solid-phase synthesis protocols have further broadened the toolkit for creating custom-designed tetrazine molecules. nih.govacs.orgmdpi.com These advanced methodologies have been instrumental in unlocking the full potential of tetrazine chemistry for sophisticated applications in chemical biology and materials science. universityofcalifornia.edursc.org

| Methodology | Key Reagents | Primary Advantages | Notable Limitations |

|---|---|---|---|

| Pinner Synthesis (Classical) | Nitriles, Hydrazine, Oxidizing Agent | Established method for aromatic tetrazines mdpi.comnih.gov | Inefficient for unsymmetrical/alkyl tetrazines; often requires harsh oxidation nih.govencyclopedia.pub |

| Lewis Acid Catalysis | Nitriles, Hydrazine, Ni or Zn Salts | One-pot synthesis; high yields; access to alkyl tetrazines universityofcalifornia.edunih.govmdpi.com | Requires removal of metal catalyst from product nih.gov |

| Organocatalysis | Nitriles, Hydrazine, Thiol Catalyst | Mild reaction conditions; broad substrate scope; scalable acs.orgencyclopedia.pub | Catalyst may need to be tailored for specific substrates. |

| Solid-Phase Synthesis | Resin-bound precursors, Cleavage agents | Simplified purification; potential for combinatorial libraries acs.org | Cleavage conditions may limit functional group compatibility. |

特性

IUPAC Name |

2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKKTFIAUAYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrazine-acid and Derivatives

Classical and Modified Synthesis Approaches to 1,2,4,5-Tetrazines

A number of established methods are utilized for the construction of the 1,2,4,5-tetrazine ring. These classical routes have been adapted and modified to improve yields and accommodate a wider range of substrates.

The Pinner synthesis, a method developed in the late 19th century, is a cornerstone for preparing 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.com The reaction begins with the treatment of nitriles with an alcohol and acid to form an iminoester (also known as a Pinner salt). This iminoester then reacts with hydrazine to form an amidrazone intermediate. mdpi.comnih.gov The amidrazone undergoes a cyclization reaction, often in the presence of excess hydrazine, to yield a 1,2-dihydro-1,2,4,5-tetrazine derivative. mdpi.com The final step is the oxidation of this dihydrotetrazine to the aromatic 1,2,4,5-tetrazine. mdpi.comub.edu

While effective, the classical Pinner synthesis can be inefficient for producing unsymmetrical tetrazines. nih.gov Adaptations have been developed to address this, including Lewis acid-catalyzed one-pot syntheses from nitriles and hydrazine, which have been shown to be effective for a range of unactivated aliphatic nitriles. nih.govnih.gov

This class of reactions is exemplified by the Pinner synthesis itself. The core transformation involves the condensation of a substrate containing an iminoester functional group with hydrazine. mdpi.com In this process, the starting iminoester reacts with hydrazine to produce an amidrazone. mdpi.com This intermediate is key, as it contains the necessary N-N and C-N bonds that, upon cyclization, form the dihydrotetrazine ring. The subsequent oxidation step is crucial for achieving the final aromatic tetrazine structure. mdpi.com Nitrogen oxides, often generated in situ from sodium nitrite in an acidic medium, are commonly used as oxidizing agents for this transformation. mdpi.com

| Starting Material | Reagents | Intermediate | Product | Reference |

| Iminoester | 1. Hydrazine; 2. Oxidizing Agent (e.g., NaNO₂) | Amidrazone, Dihydro-1,2,4,5-tetrazine | 3,6-Disubstituted-1,2,4,5-tetrazine | mdpi.com |

1,2,4,5-Tetrazines can also be synthesized from aldehydes. mdpi.com This method involves a cyclocondensation reaction between an aldehyde and hydrazine. The initial product is a 1,2,3,4,5,6-hexahydro derivative, which is then oxidized. mdpi.com Catalysts such as platinum(IV) oxide or palladium on activated carbon are used to facilitate the oxidation to the dihydro-1,2,4,5-tetrazine intermediate. mdpi.com The final step to obtain the disubstituted 1,2,4,5-tetrazine involves treating the dihydro intermediate with sodium nitrite in an acidic environment. mdpi.com A related approach utilizes arylaldehyde-derived N-tosylhydrazones, which undergo NCS-mediated chlorination under metal-free conditions to afford 1,2,4,5-tetrazines in good to excellent yields. thieme.de

| Starting Material | Reagents/Catalysts | Intermediate | Product | Reference |

| Aldehyde | 1. Hydrazine; 2. Pd/C or PtO₂; 3. NaNO₂/Acid | Hexahydrotetrazine, Dihydrotetrazine | Disubstituted-1,2,4,5-tetrazine | mdpi.com |

| N-Tosylhydrazone | N-Chlorosuccinimide (NCS), KOH | N/A | 1,2,4,5-Tetrazine | thieme.de |

A particularly relevant method for the synthesis of tetrazine-acids is the dimerization of ethyl diazoacetate. mdpi.com This reaction is typically performed under basic conditions, for instance, using sodium hydroxide. orgsyn.org The base-catalyzed dimerization leads to the formation of a dihydrotetrazine intermediate, specifically the disodium salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. mdpi.comorgsyn.org This intermediate is then neutralized and oxidized to produce the stable aromatic tetrazine ring. mdpi.com A common procedure involves neutralization with hydrochloric acid, followed by esterification (e.g., with methanol and thionyl chloride) and subsequent oxidation with nitrous gases to yield dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. mdpi.comorgsyn.org This method is advantageous due to its mild dimerization conditions and high yield, reportedly reaching up to 97%. mdpi.com

| Starting Material | Reagents | Intermediate | Product | Reference |

| Ethyl Diazoacetate | 1. NaOH; 2. HCl; 3. Oxidizing Agent (e.g., Nitrous Gases) | Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | mdpi.comorgsyn.org |

Aldehyde-Based Tetrazine Formation

Targeted Carboxyl Functionalization Strategies

The introduction of carboxylic acid groups onto the tetrazine ring is essential for producing "tetrazine-acid." This can be achieved either by building the ring from carboxyl-containing precursors or by modifying a pre-formed tetrazine ring.

The term "direct introduction" can refer to several strategies where the carboxylic functionality is incorporated as part of the primary synthesis pathway or added to the final ring structure.

The dimerization of ethyl diazoacetate, as described previously, is a prime example of a synthetic route that directly yields a dicarboxylated tetrazine derivative. mdpi.comnih.gov The resulting dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate can then be hydrolyzed to the corresponding 1,2,4,5-tetrazine-3,6-dicarboxylic acid.

Another approach involves starting with a precursor that already contains a nitrile group that can be converted into a tetrazine ring. For instance, (S)-3-(4-cyanophenyl)-2-aminopropanoic acid (4-cyano-L-phenylalanine) can be used as a starting material. researchgate.net The cyano group reacts with formamidine acetate and hydrazine in the presence of sulfur, followed by oxidation with sodium nitrite in acetic acid, to form the tetrazine ring. This process directly yields a tetrazine-containing amino acid, (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid. researchgate.net

Furthermore, modern techniques have been developed for the direct carboxylation of the tetrazine scaffold. One such method is the copper-mediated ¹¹C-carboxylation of tetrazine-stannane precursors using [¹¹C]CO₂. acs.orgd-nb.info This reaction provides a direct pathway to introduce a carboxylic acid group onto the aromatic ring, which is particularly valuable for radiolabeling applications in medical imaging. acs.orgd-nb.info

| Method | Precursor | Key Reagents | Product | Reference |

| Dimerization/Hydrolysis | Ethyl Diazoacetate | 1. Base; 2. Oxidation; 3. Hydrolysis | 1,2,4,5-Tetrazine-3,6-dicarboxylic acid | nih.gov |

| Ring Formation from Nitrile | 4-Cyano-L-phenylalanine | Formamidine acetate, Hydrazine, S, NaNO₂ | Tetrazine-containing amino acid | researchgate.net |

| Copper-Mediated Carboxylation | Tetrazine-stannane | Cu(I), [¹¹C]CO₂ | ¹¹C-Carboxylated Tetrazine | acs.orgd-nb.info |

Post-Synthetic Oxidation of Precursor Moieties

The final step in many tetrazine syntheses is the oxidation of a dihydrotetrazine precursor. rsc.orgmdpi.com This transformation is crucial for forming the aromatic tetrazine ring.

A common and traditional method for this oxidation involves the use of nitrous gas, which can be generated in situ from sodium nitrite (NaNO2) and an acid such as hydrochloric acid or glacial acetic acid. rsc.org This reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. rsc.org However, this method can result in low yields when the dihydrotetrazine precursor contains sensitive functional groups, like amines, that are not tolerant of the harsh acidic and oxidative conditions. rsc.org

To address the limitations of traditional methods, alternative oxidants have been explored. For instance, (diacetoxyiodo)benzene (PhI(OAc)2) has been identified as an efficient and robust oxidant that is tolerant of amine groups and suitable for synthesizing a variety of dialkyl- and diaryl-tetrazines. rsc.org A key advantage of this reagent is the easy separation of the iodobenzene byproduct from the desired tetrazine product. rsc.org

Furthermore, enzymatic and photocatalytic methods offer milder and more selective oxidation conditions. Horseradish peroxidase has been shown to rapidly oxidize dihydrotetrazines. rsc.org Photocatalytic oxidation, using a photocatalyst like methylene blue and a 660 nm LED, can lead to quantitative yields of the tetrazine. rsc.org This method can even proceed under ambient light, albeit with lower conversion rates. rsc.org More recently, light-activated approaches have been developed where a photocaged dihydrotetrazine is used. nih.govbiorxiv.org In this strategy, the dihydrotetrazine is protected with a photolabile group, preventing its oxidation. nih.govbiorxiv.org Upon exposure to light, the protecting group is cleaved, allowing for the in situ formation of the tetrazine through subsequent air oxidation. nih.govbiorxiv.org

Derivatization from Cyanobenzoic Acid Precursors

Cyanobenzoic acids are versatile starting materials for the synthesis of tetrazine-acids. One common approach involves the reaction of 4-cyanobenzoic acid with hydrazine and another nitrile-containing compound. harvard.edu This condensation reaction, followed by oxidation, yields asymmetrically substituted tetrazines bearing a carboxylic acid group. For example, reacting 4-cyanobenzoic acid with formamidine acetate in the presence of anhydrous hydrazine, followed by oxidation with sodium nitrite in acidic water, can produce a tetrazine with a carboxylic acid group. harvard.edu

This strategy allows for the incorporation of various substituents onto the tetrazine ring by choosing different nitrile co-reactants. harvard.edu The electronic properties of these substituents can significantly influence the reactivity of the resulting tetrazine in subsequent reactions, such as inverse-electron-demand Diels-Alder (iEDDA) cycloadditions. harvard.edu Generally, tetrazines with electron-withdrawing groups exhibit faster reaction kinetics, while those with electron-donating groups react more slowly. harvard.edu

The synthesis often begins with the preparation of precursor carbonitriles containing a desired heterocyclic ring, which are then subjected to a Pinner-type reaction with hydrazine hydrate to form the dihydrotetrazine intermediate. mdpi.com Subsequent oxidation, for instance with hydrogen peroxide, yields the final s-tetrazine derivative. mdpi.comresearchgate.net

Advanced Synthetic Techniques for this compound Derivatives

Recent advancements in synthetic methodologies have focused on creating more efficient and versatile routes to functionalized tetrazines, including those with carboxylic acid moieties. These techniques often employ metal catalysis to achieve transformations that are difficult or impossible with traditional methods.

Metal-Catalyzed Syntheses from Nitriles and Hydrazine

A significant breakthrough in tetrazine synthesis has been the development of metal-catalyzed methods for the direct formation of tetrazines from nitriles and hydrazine. nih.govcolab.ws Lewis acid transition metal catalysts, particularly divalent nickel and zinc salts like nickel triflate (Ni(OTf)₂) and zinc triflate (Zn(OTf)₂), have proven to be highly effective. nih.govacs.orgresearchgate.net These catalysts promote the nucleophilic addition of hydrazine to the nitrile, a key step in forming the amidrazone intermediate. nih.gov This methodology is notable for its ability to synthesize tetrazines from unactivated aliphatic nitriles, a transformation that is not feasible with traditional Pinner-like syntheses. nih.govacs.org

This one-pot method allows for the convenient preparation of both symmetric and asymmetric tetrazines by using one or two different nitrile precursors. nih.govcolab.ws For instance, reacting an alkyl or aromatic nitrile with another nitrile in the presence of a nickel or zinc catalyst and hydrazine can generate a variety of 3,6-disubstituted 1,2,4,5-tetrazines. nih.gov This approach has significantly improved the accessibility of tetrazines with diverse functional groups, including those that can be used for further derivatization, such as carboxylic acids. nih.govnih.gov

| Catalyst | Reactants | Product Type | Yield | Reference |

| Ni(OTf)₂ | Benzyl cyanide, Hydrazine | Symmetric | ~95% | nih.gov |

| Zn(OTf)₂ | Benzyl cyanide, Hydrazine | Symmetric | 70% | nih.gov |

| Ni(OTf)₂ or Zn(OTf)₂ | Alkyl/Aromatic Nitriles, Acetonitrile, Hydrazine | Asymmetric (Methyl-terminated) | 36-70% | nih.gov |

Lewis Acid-Promoted One-Pot Methods for Tetrazine Synthesis

Building on the success of metal-catalyzed reactions, Lewis acid-promoted one-pot syntheses have become a cornerstone for producing a wide array of tetrazine derivatives. acs.orgnih.govfrontiersin.org These methods streamline the synthesis process by combining multiple steps into a single reaction vessel, avoiding the isolation of intermediates. acs.org The use of Lewis acids like Zn(OTf)₂ and Ni(OTf)₂ activates nitriles towards nucleophilic attack by hydrazine, facilitating the formation of the dihydrotetrazine intermediate, which is then oxidized in situ. nih.govmdpi.com

This one-pot strategy is particularly valuable for synthesizing asymmetrically substituted tetrazines, which are challenging to obtain through classical methods. nih.gov By using a formamidine salt as one of the starting materials, monosubstituted tetrazines can also be produced in high yields. nih.gov The ability to generate diverse tetrazines with functional groups such as amino, hydroxyl, or carboxyl groups has been instrumental in advancing their use in bioorthogonal chemistry and for developing fluorogenic probes. nih.gov

Elimination-Heck Cascade Coupling Methodologies for Functionalized Tetrazines

For the synthesis of highly functionalized and fluorogenic tetrazines, an elimination-Heck cascade coupling reaction has been developed. rsc.orgnih.govmdpi.com This powerful methodology allows for the conjugation of tetrazines to various molecules, including fluorescent dyes. rsc.orgresearchgate.net The reaction typically starts with a mesylate-functionalized tetrazine precursor. mdpi.com In the presence of a palladium catalyst, such as [Pd₂(dba)₃], and a suitable ligand, this precursor undergoes an elimination-Heck cascade with an aryl halide. nih.govresearchgate.net

This process generates (E)-3-substituted-6-alkenyltetrazines, and the double bond created through the Heck coupling serves as an ideal bridge for energy transfer, which is crucial for the design of fluorogenic probes. nih.govmdpi.com This method is compatible with a variety of functional groups and has been successfully used to append tetrazines to popular fluorophores like Oregon Green, BODIPY, and tetramethylrhodamine, often resulting in probes with significantly enhanced fluorescence upon reaction. nih.govresearchgate.net The reaction is typically carried out under mild conditions, often with microwave irradiation to improve yields and reaction times. nih.gov

Palladium-Catalyzed C-C Bond Formations with Tetrazine Intermediates

Palladium-catalyzed cross-coupling reactions are a versatile tool for the functionalization of the tetrazine core through C-C bond formation. rsc.orgmdpi.comnih.govrsc.org Reactions such as the Suzuki, Stille, and Sonogashira couplings have been successfully applied to tetrazine intermediates, enabling the synthesis of complex and unsymmetrical derivatives. rsc.orgresearchgate.net

For example, 3-methylthio-1,2,4,5-tetrazine derivatives can react with boronic acids (Suzuki-like coupling) or organostannane precursors (Stille-like coupling) under palladium catalysis to form asymmetrically substituted tetrazines with vinyl, aryl, or heteroaryl groups. rsc.org These reactions often benefit from microwave heating, which can lead to good yields in short reaction times. rsc.org Similarly, chlorotetrazine intermediates can be used in Sonogashira or Negishi cross-coupling reactions to introduce alkynyl groups onto the tetrazine ring. mdpi.com

These palladium-catalyzed C-C bond formation strategies have expanded the synthetic toolbox for tetrazines, providing access to a wide range of structures that were previously difficult to synthesize. mdpi.com The ability to precisely install different substituents on the tetrazine ring is critical for fine-tuning the electronic and steric properties of the molecule for specific applications. rsc.orgmdpi.com

| Coupling Reaction | Tetrazine Precursor | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-like | 3-Methylthio-1,2,4,5-tetrazine | Boronic acids | Pd catalyst | Asymmetric tetrazines | rsc.org |

| Stille-like | 3-Methylthio-1,2,4,5-tetrazine | Organostannanes | Pd catalyst | Asymmetric tetrazines | rsc.org |

| Sonogashira | Chlorotetrazine | Terminal alkynes | Pd/Cu catalyst | Alkynyl tetrazines | mdpi.comresearchgate.net |

| Heck | Mesylate tetrazine | Aryl halides | [Pd₂(dba)₃] / Ligand | Alkenyl tetrazines | nih.govresearchgate.net |

Strategies for Introducing Electron-Withdrawing Groups for Enhanced Reactivity

The reactivity of the tetrazine core, particularly in the context of bioorthogonal chemistry, is critically influenced by its electronic properties. The inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of tetrazine chemistry, is accelerated by lowering the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO). rsc.orgresearchgate.net A primary strategy to achieve this is the introduction of electron-withdrawing groups (EWGs) at the 3- and/or 6-positions of the tetrazine ring. rsc.orgnih.govrsc.org

Attaching EWGs to the tetrazine scaffold renders the diene more electron-deficient, thereby enhancing its reactivity towards electron-rich dienophiles like trans-cyclooctenes (TCO). rsc.orgharvard.edunih.gov This electronic modification leads to a significant increase in the reaction kinetics, which is crucial for applications requiring rapid labeling at low concentrations. acs.orgbiorxiv.org For instance, pyridyl-substituted tetrazines are frequently employed due to their high reactivity, which is attributed to the electron-withdrawing nature of the pyridyl group. rsc.orgacs.org Other functional groups, such as esters, sulfones, and various halogenated phenyl groups, also serve to increase the reactivity of the tetrazine core. rsc.orgbiorxiv.org

However, a significant challenge associated with this strategy is the trade-off between reactivity and stability. Increasing the electron-withdrawing character of the substituents makes the tetrazine ring more susceptible to nucleophilic attack, leading to degradation in aqueous or biological media. rsc.orgchemrxiv.orgresearchgate.net This reduced stability can limit the utility of highly reactive tetrazines in experiments that require long incubation times. harvard.eduacs.org

Recent research has also highlighted that factors beyond simple electronic effects, such as intramolecular repulsion and ring distortion, can play a key role in accelerating the cycloaddition step without compromising stability to the same extent. acs.orgchemrxiv.org For example, it has been shown that the high reactivity of 2-pyridyl-tetrazines is not solely due to the electron-withdrawing effect but is also influenced by intramolecular repulsive N–N interactions that distort the tetrazine ring. acs.orgchemrxiv.org This has opened new avenues for designing highly reactive yet stable tetrazine probes by focusing on steric and distortion effects rather than relying exclusively on powerful EWGs. acs.org

Table 1: Impact of Substituents on Tetrazine Reactivity and Stability

| Substituent Group | General Effect on Reactivity | General Effect on Stability in Aqueous Media | Rationale |

| Electron-Donating Groups (e.g., Alkyl) | Decreased | Increased | Increases LUMO energy, slowing the iEDDA reaction but reducing susceptibility to nucleophilic degradation. harvard.edunih.gov |

| Hydrogen | Baseline | Moderate | Serves as a reference point for comparing substituent effects. harvard.edunih.gov |

| Electron-Withdrawing Groups (e.g., Pyridyl, Phenyl with EWGs) | Increased | Decreased | Lowers LUMO energy, accelerating the iEDDA reaction but increasing susceptibility to nucleophilic attack. rsc.orgacs.orgresearchgate.net |

| Distortion-Inducing Groups (e.g., 2-pyridyl, Dihydropyridazyl) | Increased | Maintained or less compromised | Intramolecular repulsion distorts the tetrazine ring, pre-organizing it for the transition state of the cycloaddition, without significantly increasing its susceptibility to degradation. acs.orgchemrxiv.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. These strategies focus on using less hazardous materials, improving energy efficiency, and minimizing waste.

A key tenet of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. orientjchem.org Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mostwiedzy.pl While the solubility of nonpolar organic reactants can be a challenge, the synthesis of water-soluble derivatives like this compound can be advantageously performed in aqueous media. Superheated water has also been explored as a medium for extraction and reactions, as its properties can be tuned by adjusting temperature and pressure. mostwiedzy.pl

Bio-derived solvents, produced from renewable biomass feedstocks, represent another significant class of green solvents. researchgate.net Examples include ethyl lactate (derived from lactic acid) and glycerol (a byproduct of biodiesel production). orientjchem.orgrsc.org These solvents are often biodegradable, have low toxicity, and can replace traditional petrochemical solvents like toluene and tetrahydrofuran. rsc.org The use of solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF), has been shown to be effective for various organic reactions, including cross-couplings, and presents a viable green alternative for steps in tetrazine synthesis. researchgate.netrsc.org

Microwave-assisted synthesis has emerged as a powerful technique in green chemistry, offering significant advantages over conventional heating methods for the synthesis of tetrazines. ijrpr.comviirj.orgtandfonline.com Microwave irradiation can dramatically reduce reaction times, often from hours to just a few minutes. ijrpr.comtandfonline.com This rapid heating leads to increased reaction rates, higher product yields, and often improved product purity, which simplifies downstream purification processes. viirj.org

Studies have demonstrated the successful synthesis of various tetrazine derivatives by reacting precursors like dihydroformazan with reagents such as phenyl imino-isocyanodichloride under microwave irradiation for as little as 1-2 minutes. ijrpr.comviirj.org This method aligns with green chemistry principles by enhancing energy efficiency and reducing the potential for side reactions and decomposition of products that can occur with prolonged heating. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Tetrazine Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | 1-2 minutes | ijrpr.comviirj.orgtandfonline.com |

| Product Yield | Moderate | Good to Excellent | viirj.org |

| Product Purity | Good | Better | viirj.org |

| Energy Consumption | High | Low | ijrpr.com |

Developing catalyst-free reactions is a central goal of green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Several approaches to tetrazine synthesis can be performed under catalyst-free conditions. For instance, the inverse-electron-demand Diels-Alder reaction itself is a catalyst-free "click" reaction. rsc.orgglenresearch.com In terms of synthesizing the tetrazine ring, metal-free methods have been developed. One such approach involves a thiol-promoted reaction between nitriles and hydrazine on a solid support, using dichloromethane as a carbon source for monosubstituted tetrazines. acs.org This solid-phase synthesis simplifies purification, as excess reagents can be washed away, and avoids the use of metal catalysts. acs.org

The final oxidation step in tetrazine synthesis, which converts the dihydrotetrazine intermediate to the aromatic tetrazine, traditionally uses nitrous reagents. mdpi.comnih.gov Alternative, milder, and more environmentally friendly oxidizing agents can be considered a supported reagent approach. Reagents like PhI(OAc)₂ (diacetoxyiodobenzene) have been shown to be effective and mild oxidants for a broad range of tetrazine precursors, providing high yields and serving as a complementary oxidant to harsher traditional reagents. nih.gov Other organic oxidants such as 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) and benzoyl peroxide have also been utilized. mdpi.comnih.gov These methods can offer greater functional group tolerance and avoid the use of potentially hazardous nitrous acid derivatives. nih.gov

Reaction Mechanisms and Reactivity of Tetrazine-acid

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Dienophiles

The most prominent reaction of tetrazine-acid is the inverse electron-demand Diels-Alder (IEDDA) cycloaddition. rsc.orgrsc.org This reaction is noted for its rapid kinetics, high specificity, and biocompatibility, making it a powerful tool for bioconjugation and other chemical ligations. rsc.orgenamine.netiris-biotech.de

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile (an alkene or alkyne). rsc.orgresearchgate.net Unlike normal Diels-Alder reactions, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant, the IEDDA reaction is governed by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient diene. rsc.orgrsc.orgresearchgate.net The rate of the reaction is accelerated when the energy gap between these two frontier orbitals is small. rsc.orgnih.gov

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly strained bicyclic intermediate. rsc.orgresearchgate.netnih.gov This is typically the rate-determining step. nih.gov This intermediate then undergoes a rapid retro-Diels-Alder reaction, leading to the elimination of a molecule of dinitrogen (N₂). iris-biotech.deresearchgate.netcreative-biolabs.com If the dienophile is an alkene, the product is a 4,5-dihydropyridazine, which can then isomerize or be oxidized to a pyridazine. researchgate.netcreative-biolabs.com If an alkyne is used as the dienophile, a pyridazine is formed directly. researchgate.netrsc.org

The kinetics of IEDDA reactions involving tetrazines are exceptionally fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. iris-biotech.de This allows the reaction to proceed efficiently even at very low concentrations of reactants, which is particularly advantageous for biological applications. iris-biotech.de The reaction rates can be conveniently monitored by UV-vis spectrophotometry by observing the disappearance of the characteristic tetrazine absorption band around 520-545 nm. nih.govnih.gov Protic solvents, especially water, have been shown to accelerate the reaction rate. rsc.org

Table 1: Factors Influencing IEDDA Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Diene Electronics | Electron-withdrawing groups on the tetrazine ring increase the rate. rsc.orgnih.govsemanticscholar.org | Lowers the LUMO energy of the diene, reducing the HOMO-LUMO gap. rsc.orgrsc.orgsemanticscholar.org |

| Dienophile Electronics | Electron-donating groups on the dienophile increase the rate. rsc.orgsemanticscholar.org | Raises the HOMO energy of the dienophile, reducing the HOMO-LUMO gap. rsc.orgsemanticscholar.org |

| Dienophile Strain | Increased ring strain in the dienophile (e.g., in cyclopropenes, trans-cyclooctenes) significantly increases the rate. rsc.orglumiprobe.com | Raises the HOMO energy of the dienophile. rsc.org |

| Steric Hindrance | Sterically demanding substituents on either the diene or dienophile decrease the rate. nih.govsemanticscholar.org | Increases the distortion energy required to reach the transition state. semanticscholar.org |

| Solvent | Protic solvents, particularly water, accelerate the reaction. rsc.org | Stabilizes the transition state and enhances hydrophobic interactions between reactants. rsc.org |

In the IEDDA reaction, the 1,2,4,5-tetrazine ring acts as the electron-deficient diene component. researchgate.netresearchgate.net The presence of four nitrogen atoms in the aromatic ring significantly lowers the energy of its LUMO, making it highly reactive towards electron-rich dienophiles. rsc.orgrsc.org A "this compound," which contains a carboxylic acid group or other electron-withdrawing substituents, further enhances this electron deficiency. rsc.org This increased electron-deficient character accelerates the cycloaddition by further lowering the LUMO energy of the tetrazine, thereby decreasing the HOMO-LUMO energy gap with a suitable dienophile. rsc.orgsemanticscholar.org Therefore, tetrazines bearing electron-withdrawing groups are generally more reactive in IEDDA reactions. rsc.orgrsc.orgsemanticscholar.org

Substituents on both the tetrazine ring and the dienophile have a profound impact on the kinetics and selectivity of the IEDDA reaction.

Electronic Effects: As a general principle, electron-withdrawing groups (EWGs) on the tetrazine ring accelerate the reaction by lowering the diene's LUMO energy. rsc.orgnih.govsemanticscholar.org Conversely, electron-donating groups (EDGs) on the tetrazine decrease the reaction rate. rsc.orgsemanticscholar.org For the dienophile, the opposite is true: EDGs increase the reaction rate by raising the dienophile's HOMO energy. rsc.orgsemanticscholar.org A study using a supramolecular system demonstrated a linear free energy relationship between the Hammett parameter (σp) of a substituent on an aniline moiety, 11 bonds away from the tetrazine ring, and the rate of the IEDDA reaction, highlighting the significant influence of remote electronic effects. cam.ac.uk

Steric Effects: Steric hindrance around the reaction centers of both the tetrazine and the dienophile can decrease the reaction rate. nih.govsemanticscholar.org For example, monosubstituted tetrazines often react faster than their disubstituted counterparts, even if the latter bear strong EWGs. rsc.org Similarly, terminal alkenes are more reactive than internal alkenes. rsc.org The stereochemistry of the dienophile also plays a crucial role; for instance, exo-substituted norbornenes react significantly faster than their endo-isomers. nih.govd-nb.info

Table 2: Relative Reactivity of Dienophiles in IEDDA with Tetrazines

| Dienophile Class | Example | Relative Reactivity | Reference |

|---|---|---|---|

| Strained Cycloalkenes | trans-Cyclooctene (TCO) | Extremely High | iris-biotech.deresearchgate.netlumiprobe.com |

| Cyclopropene | Very High | researchgate.netrsc.org | |

| Norbornene | High | researchgate.netnih.gov | |

| Cyclic Alkenes | Cyclobutene | Moderate | rsc.org |

| Cyclopentene | Low | rsc.org | |

| Acyclic Alkenes | Vinyl Ethers | Moderate | rsc.org |

| Styrene | Low to Moderate | researchgate.netnih.gov | |

| Alkynes | Cyclooctynes (e.g., BCN) | High | rsc.org |

| Terminal Alkynes | Low | rsc.org |

Mechanism of N2 Elimination Post-Cycloaddition

Other Reactivity Profiles

While the IEDDA reaction is the most common, tetrazines can participate in other cycloaddition pathways.

Tetrazines can undergo a [4+1] cycloaddition reaction with isonitriles (also known as isocyanides). rsc.orgfrontiersin.org This reaction was first reported in 1982. frontiersin.org The mechanism involves the initial formation of a tetraazanorbornadienimine intermediate through the [4+1] cycloaddition. frontiersin.org This intermediate is typically unstable and spontaneously undergoes a [4+2] cycloreversion (a retro-Diels-Alder type reaction) to release N₂, forming an imine derivative. frontiersin.org

The subsequent fate of the imine depends on the structure of the isonitrile used. frontiersin.org

Primary and Secondary Isonitriles: The resulting imine tautomerizes to an aromatic aminopyrazole, which can then hydrolyze to yield a 4-aminopyrazole and a corresponding aldehyde or ketone. rsc.orgfrontiersin.org This instability initially limited the use of this reaction for creating stable bioconjugates. frontiersin.orgescholarship.org

Tertiary Isonitriles: When a tertiary isonitrile is used, the tautomerization step is blocked, leading to a stable imine product. frontiersin.orgacs.org

Substituent Effects on Tetrazine: The stability of the adduct can also be controlled by the tetrazine structure. Tetrazines with bulky substituents have been shown to form stable imine conjugates even with primary isonitriles. frontiersin.orgacs.org

This reactivity has been harnessed for applications such as bioorthogonal "click-to-release" strategies and for creating stable conjugates by carefully selecting the substituents on both the tetrazine and the isonitrile. rsc.orgfrontiersin.orgacs.org

Nucleophilic Reactivity of Tetrazine Amines and Carboxyl Coupling

The dual functionality of tetrazine-amino acids, which incorporate both a nucleophilic amine group and a carboxylic acid, provides a versatile platform for a variety of bioconjugation and synthetic applications. The tetrazine amine component exhibits high nucleophilicity, enabling it to react readily with molecules that have carboxyl, ester, or other active groups. bocsci.com This reactivity is fundamental for processes like protein labeling, the synthesis of molecular probes, and the functionalization of materials. bocsci.com

Conversely, the carboxylic acid group (-COOH) on a tetrazine acid is well-suited for coupling reactions, particularly with amino and alcohol functionalities. bocsci.com This allows for the formation of stable amide or ester linkages, a common strategy in bioconjugation and drug delivery. For instance, tetrazine-containing amino acids can be incorporated into peptides, where the carboxyl group participates in standard peptide bond formation. nih.gov These tetrazine amino acids are designed to be ideal for click chemistry, reacting rapidly and specifically in aqueous buffers with dienophiles like trans-cyclooctene (TCO). oregonstate.edu The stability of the tetrazine core, often enhanced by aromatic substitution, allows these reactions to proceed efficiently in complex biological environments. nih.gov

The interplay between the amine and carboxyl groups allows for orthogonal reactivity, where each functional group can be addressed with specific reagents under distinct conditions, enabling the construction of complex molecular architectures.

C-H Functionalization Strategies for Heterocycles

The synthetic preparation of highly functionalized tetrazines has historically been limited, often relying on methods like the Pinner synthesis which has significant steric and electronic constraints. icmub.comanr.fr Modern strategies increasingly focus on the direct functionalization of C-H bonds on the s-tetrazine core, representing a more sustainable and modular approach to creating diverse tetrazine derivatives. icmub.com

Metal-catalyzed reactions are at the forefront of these strategies. icmub.com Palladium-catalyzed cross-coupling reactions, in particular, have been developed to construct asymmetrical tetrazines by forming new carbon-carbon bonds. rsc.orguzh.ch These methods include:

Suzuki Coupling: A recently developed method uses a palladium catalyst with a modified 1,1′-bis(diphenylphosphine)ferrocene (dppf) ligand to couple 3-bromo-1,2,4,5-tetrazine with a wide array of aryl and heteroaryl boronic acids. uzh.ch

Stille Coupling: This reaction has been used to derivatize tetrazines at the C3 and C6 positions with fluorescent probes. rsc.org

Sonogashira and Heck Reactions: These have also been successfully employed to synthesize tetrazine-fluorophore conjugates, expanding the toolkit for creating functional probes. rsc.org

These approaches aim to overcome the limitations of earlier methods, which often required bulky or electron-rich substituents that could negatively impact the kinetics of subsequent bioorthogonal reactions. uzh.ch Research is focused on using smaller, electronically neutral substituents, such as a methyl group, to serve as a handle for cross-coupling. uzh.ch The overarching goal is to develop methods for ortho-, meta-, and para-selective C-H functionalization, allowing for precise control over the introduction of useful reactive groups (e.g., C-O, C-N, C-P, C-B bonds) onto the tetrazine core. icmub.comanr.fr This expansion of synthetic methodologies is critical for accessing novel tetrazine-based molecules for materials science and medicinal applications. icmub.comanr.fr

Stability and Degradation Pathways in Biological Contexts

The stability of the tetrazine ring under physiological conditions is a critical parameter for its application in biological systems. An inverse relationship often exists between the reactivity of a tetrazine in inverse electron-demand Diels-Alder (IEDDA) reactions and its stability in biological media. acs.orgescholarship.org Highly reactive tetrazines, often substituted with electron-withdrawing groups, tend to be less stable. escholarship.orgharvard.edu

Factors Influencing Stability:

Substituents: Electron-donating alkyl groups generally enhance stability compared to electron-withdrawing groups. harvard.edu For example, methyl-substituted tetrazines (Me-Tz) show significantly greater stability than pyridyl-tetrazines (Py-Tz) in cell culture media. acs.org After 48 hours in DMEM with 10% fetal bovine serum (FBS), over 63% of Me-Tz remained intact, whereas less than 13% of Py-Tz survived. acs.org Similarly, aryl-methyl tetrazines demonstrate high stability, with over 95% remaining after 12 hours in aqueous buffers, compared to a pyridyl-substituted analogue which was only 30% intact. escholarship.org

Steric Hindrance: Increasing the size and steric bulk of substituents can enhance the stability of the tetrazine ring. nih.gov

Intramolecular Forces: Computational studies have revealed that intramolecular repulsion can increase the reactivity of a tetrazine without compromising its stability, offering a pathway to defy the typical stability/reactivity trade-off. escholarship.org

Degradation Pathways: The primary degradation pathway for tetrazines in biological contexts is believed to be nucleophilic attack, particularly from biological thiols like glutathione (GSH). escholarship.orgnih.gov The electron-deficient nature of the tetrazine ring makes it susceptible to this attack, leading to deactivation and degradation. nih.gov Studies have shown that while di-(pyridyl)tetrazine (PyTz) degrades within 3 hours in the presence of 10 mM GSH, some dialkyl-tetrazine conjugates remain over 85% intact after 12 hours under the same conditions. nih.gov

Some tetrazine-containing amino acids have been specifically designed for enhanced stability, showing little decomposition after prolonged exposure in PBS buffer and even in acidic solutions like 50% TFA/DCM. nih.govresearchgate.net The stability of various tetrazine derivatives in different biological media is a key research focus, with quantitative data often collected via UV-Vis spectrophotometry or HPLC by monitoring the characteristic tetrazine absorbance. nih.govharvard.educam.ac.uk

Table 1: Stability of Various Tetrazine Compounds in Biological Media This table summarizes the stability of different tetrazine derivatives when incubated in biological buffers or media at 37 °C.

| Tetrazine Derivative | Medium | Stability Metric | Reference |

| Triazolyl-tetrazine (3b) | DMEM + 10% FBS | >92% intact after 12h; ~63% intact after 48h | acs.org |

| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS | >92% intact after 12h; ~63% intact after 48h | acs.org |

| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS | <13% intact after 48h | acs.org |

| H-tetrazine (H-Tz) | DMEM + 10% FBS | <13% intact after 48h | acs.org |

| 3-methyl-6-(4-pyridyl)tetrazine (Me4Pyr) | Aqueous Buffer | ~30% intact after 12h | escholarship.org |

| 3-methyl-6-(2-pyridyl)tetrazine (Me2Pyr) | Aqueous Buffer | ~85% intact after 12h | escholarship.org |

| 3-(p-benzylamino)-1,2,4,5-tetrazine | Biological Media | Excellent stability | nih.gov |

| Tetrazine 4 (structure specific) | 10% Plasma | Stable for at least 24h | cam.ac.uk |

| Tetrazine 1 (structure specific) | 50% DMSO/H2O | t1/2 = 15.8 h | cam.ac.uk |

| Tetrazine 2 (structure specific) | 50% DMSO/H2O | t1/2 = 5.7 h | cam.ac.uk |

Advanced Spectroscopic Characterization Techniques for Tetrazine-acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of tetrazine-acid in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide atom-level information on the chemical environment, connectivity, and spatial relationships within the molecule.

Proton (¹H) NMR spectroscopy of this compound derivatives reveals characteristic signals that confirm the presence of key structural motifs. The chemical shift of the carboxylic acid proton (-COOH) is particularly diagnostic, typically appearing as a broad singlet at a very low field (downfield), often in the range of 10.0 to 13.5 ppm, due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding. harvard.edunih.gov For instance, the ¹H NMR spectrum of a cage-like molecule featuring a carboxylic acid group showed a singlet for the acid proton at δ = 13.2 ppm. nih.gov In other this compound compounds, this proton has been observed at δ 10.36 (s, 1H) and δ 10.43 (s, 1H). harvard.edu

Protons on the tetrazine ring or on substituents attached to it will have distinct chemical shifts. For example, in derivatives of 1,2,4,5-tetrazine-3,6-dicarboxylic acid, the protons of ester groups (like -OCH₃) would appear further upfield, such as the singlet observed at δ 4.10 ppm for dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Protons on aromatic rings attached to the tetrazine core typically resonate in the aromatic region (δ 7.0-9.0 ppm). harvard.edu

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Functional Group | Chemical Shift (δ) / ppm | Multiplicity | Solvent | Reference(s) |

| Carboxylic Acid (-CH OOH) | 10.36 - 13.2 | Singlet | D₂O, CDCl₃ | harvard.edunih.gov |

| Tetrazine Ring Proton | ~10.34 | Singlet | CDCl₃ | rsc.org |

| Aromatic Protons (Aryl-Tz) | 7.0 - 9.0 | Multiplet | D₂O | harvard.edu |

| Methoxy (-OCH ₃) | ~4.10 | Singlet | Not Specified |

Note: Chemical shifts are highly dependent on the solvent, concentration, and the specific structure of the molecule.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum is characterized by sharp, single peaks for each chemically non-equivalent carbon atom. savemyexams.com

Key diagnostic signals include:

Carboxyl Carbon (-C OOH): This carbon is highly deshielded and appears far downfield, typically in the range of δ 160-180 ppm. harvard.edunih.gov For example, specific this compound derivatives have shown carboxyl carbon signals at 174.31 ppm and 175.63 ppm. harvard.edu

Tetrazine Ring Carbons: The carbons within the electron-deficient tetrazine ring are also significantly deshielded, with chemical shifts generally appearing between δ 155-170 ppm. nih.gov In one derivative, the tetrazine carbons were found at δ 167.8 and 166.4 ppm. nih.gov

Other Carbons: Carbons in alkyl or aryl substituents will appear in their characteristic regions. savemyexams.com

The combination of ¹H and ¹³C NMR data allows for a comprehensive assignment of the molecule's structure. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Chemical Shift (δ) / ppm | Reference(s) |

| Carboxyl Carbon (C =O) | 160 - 180 | harvard.edunih.gov |

| Tetrazine Ring Carbon | 155 - 170 | nih.gov |

| Aryl Carbons | 120 - 150 | nih.gov |

| Alkyl Carbons | 20 - 60 | nih.gov |

To resolve complex structures and provide unambiguous assignments, various 2D NMR techniques are employed. acs.orgumassmed.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for mapping out the proton connectivity within alkyl chains or aromatic systems attached to the tetrazine core. researchgate.netcsic.es

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate protons with the carbons to which they are directly attached. This allows for the definitive assignment of carbon signals based on the known assignments of their attached protons. nih.govcsic.es

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC is crucial for establishing connectivity between substituents and the tetrazine ring, and for confirming the link between the carboxylic acid group and the rest of the molecule by showing a correlation from the acid proton (or adjacent protons) to the carboxyl carbon. nih.govcsic.es

The collective application of these 1D and 2D NMR methods provides a complete and detailed picture of the molecular structure of this compound, confirming the identity and placement of all atoms. researchgate.netacs.org

Carbon-13 (¹³C) NMR

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum provides clear evidence for the key functional groups.

Carboxylic Acid Group: This group gives rise to two very characteristic absorptions.

A very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. nih.gov

A strong, sharp C=O (carbonyl) stretching band, usually found between 1700-1725 cm⁻¹.

Tetrazine Ring: The tetrazine ring itself has characteristic vibrational modes. These include C-N and N=N stretching vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹). Specific bands attributed to the tetrazine moiety have been reported at approximately 1370 cm⁻¹ and 900 cm⁻¹. rsc.orgup.ac.za

Other Groups: C-H stretching vibrations from any alkyl or aryl substituents are observed around 2850-3100 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference(s) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | nih.gov |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, Strong | ucl.ac.uk |

| Tetrazine Ring | Ring vibrations | ~1370, ~900 | Medium | rsc.orgup.ac.za |

| Aromatic/Alkyl C-H | C-H stretch | 2850 - 3100 | Medium-Weak | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the tetrazine ring. The spectrum of a this compound derivative typically displays two distinct absorption bands. researchgate.net

The position and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the tetrazine ring and the solvent used. For many tetrazine derivatives, the low-energy absorption maximum (λ_max) is responsible for their characteristic pink or red color and is often observed in the range of 520-550 nm. nih.govnih.gov For example, a tetrazine derivative showed a λ_Abs at 538 nm with a molar absorptivity (ε) of 688 M⁻¹cm⁻¹. rsc.org The high-energy absorption is typically found in the UV region, around 290-300 nm, and is much more intense. researchgate.net

The two characteristic absorption bands in the UV-Vis spectrum of this compound correspond to specific electronic transitions within the molecule.

n→π Transition:* The absorption band in the visible region (e.g., ~520-550 nm) is assigned to an n→π* (n-to-pi-star) transition. This transition involves the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital of the tetrazine ring. This transition is formally forbidden by symmetry rules, which results in a characteristically low molar absorptivity (ε < 1000 M⁻¹cm⁻¹). researchgate.net It is this weak absorption of green-yellow light that gives tetrazines their magenta color.

π→π Transition:* The strong absorption band observed at a shorter wavelength in the UV region (e.g., ~290-300 nm) is attributed to a π→π* (pi-to-pi-star) transition. This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is symmetry-allowed, resulting in a much higher molar absorptivity (ε > 10,000 M⁻¹cm⁻¹) compared to the n→π* transition. researchgate.net

The analysis of these electronic transitions provides fundamental information about the electronic structure of the tetrazine chromophore and how it is influenced by the carboxylic acid substituent.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its derivatives, providing precise molecular mass determination and insights into their structural integrity through fragmentation analysis. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize these compounds for MS analysis. nih.govrsc.org

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of the parent molecule and its fragments. For instance, the expected mass of a this compound-containing protein conjugate can be verified with high accuracy, confirming successful incorporation. nih.govumassmed.edu

Tandem mass spectrometry (MS/MS) is particularly valuable for elucidating the structure of tetrazine-containing molecules by analyzing their fragmentation patterns upon collision-induced dissociation (CAD). nih.govpurdue.edu Studies on various tetrazine derivatives reveal common fragmentation pathways. Under electron impact (EI) ionization, a characteristic fragmentation pattern involves the initial loss of a dinitrogen molecule (N₂) from the tetrazine ring, followed by the cleavage of the remaining N-N bond. researchgate.net

The fragmentation patterns can also differentiate between the tetrazine and its reaction products. For example, analysis of metabolites of a tetrazine-based tracer showed that reduction of the tetrazine ring could be confirmed by characteristic fragments with an additional +2 H, distinguishing it from the parent compound. nih.gov

Table 2: Common Fragment Ions and Neutral Losses in Mass Spectrometry of Tetrazine Derivatives

| Ionization Mode | Precursor Ion | Characteristic Fragment Ion / Neutral Loss | Observation | Reference |

|---|---|---|---|---|

| Electron Impact (EI) | M⁺˙ | Loss of N₂ | Common initial fragmentation step for the tetrazine ring. | researchgate.net |

| Electron Impact (EI) | [M-N₂]⁺˙ | Cleavage of N-N bond | Subsequent fragmentation after N₂ loss. | researchgate.net |

| ESI (+) | [M+H]⁺ | Neutral loss of alkene | Characteristic for alkyl-substituted tetrazines. | upce.cz |

| ESI (+) | M⁺˙ | M⁺˙ | Formation of radical molecular ions observed for some tetrazines. | upce.cz |

| ESI (+) | [Peptide+Tetrazine]ⁿ⁺ | b- and y-ions containing the modification | Confirms site-specific protein labeling. | nih.gov |

| ESI (+) | [M+H₂]⁺˙ | Fragments at m/z 248 and 173 | Indicates reduction occurred at the tetrazine ring. | nih.gov |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides detailed vibrational information about the molecular structure of this compound, serving as a valuable tool for its characterization. The Raman spectrum of a tetrazine derivative exhibits characteristic peaks corresponding to the vibrational modes of the tetrazine ring and its substituents. researchgate.net These spectral fingerprints can be used to track chemical reactions, such as the conversion of sp² to sp³ carbon atoms during a reaction involving a tetrazine derivative on a graphite surface, which is observable by the increasing intensity of the D band in the Raman spectrum. taylorandfrancis.com

Surface-Enhanced Raman Scattering (SERS) dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. nih.govclinmedjournals.org This enhancement, which can be by factors of 10⁷ to 10¹⁵, allows for the detection of trace amounts of analytes, making SERS a highly sensitive analytical technique. clinmedjournals.org SERS is based on two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer between the analyte and the substrate. nih.govclinmedjournals.org

For this compound, SERS can be employed for highly sensitive detection and characterization. By adsorbing the molecule onto a SERS-active substrate, a strongly enhanced vibrational spectrum can be obtained, providing a unique fingerprint even at very low concentrations. clinmedjournals.orgmdpi.com This is particularly useful in applications like therapeutic drug monitoring or detecting small molecules in complex biological matrices. mdpi.com

Furthermore, the unique vibrational signatures of tetrazine derivatives can be exploited in bioimaging. Tetrazine-functionalized Raman reporters, often featuring alkynes, can be attached to proteins in living cells via bioorthogonal chemistry. rsc.org Subsequent imaging using techniques like stimulated Raman scattering (SRS) microscopy allows for the specific visualization of the labeled proteins, offering a minimally invasive alternative to bulky fluorescent protein tags. rsc.org The choice of SERS substrate and laser excitation wavelength is critical; using a laser wavelength that overlaps with an electronic transition of the analyte can lead to an additional resonance Raman (RR) effect, further boosting the signal in a technique known as Surface-Enhanced Resonance Raman Scattering (SERRS). mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of the molecular structure of this compound and its derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed. iucr.orgiucr.org

The structural data obtained from X-ray crystallography is crucial for understanding the relationship between molecular structure and material properties. For instance, the introduction of a hydroxyl group into a tetrazine derivative was shown to increase the number of hydrogen bonds, leading to improved density and thermal stability. iucr.orgiucr.org

Table 3: Crystallographic Data for Selected Tetrazine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-({2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]hydrazin-1-ylidene}methyl)phenol (DPHM) | Monoclinic | P2₁/c | High coplanarity, zigzag layered structure, intermolecular hydrogen bonds. | iucr.orgiucr.org |

| 3,6-bis(3'-pyridyl)-1,2,4,5-tetrazine with trimesic acid (2:1) | Monoclinic | C2/c | 1D network via O-H···N and C-H···O hydrogen bonds. | tandfonline.com |

| 6-methyl-3-phenyl-N-(2-tolyl)-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide | Monoclinic | P2₁/n | Unsymmetrical boat conformation of the tetrazine ring. | researchgate.net |

| 3,6-bis(2-chlorophenyl)-1,6-dihydro-1,2,4,5-tetrazine | N/A | N/A | Unsymmetrical boat conformation of the central ring. | researchgate.net |

| [Fe₄(bptz)₄(CH₃CN)₈][BF₄]₈ | N/A | N/A | Anion-π interactions with BF₄⁻ anion in the π-acidic cavity. | nih.gov |

Theoretical and Computational Chemistry of Tetrazine-acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of tetrazine compounds. nih.govjlu.edu.cn These methods can accurately model the distribution of electrons within the molecule, which governs its stability and reactivity. For Tetrazine-Acid, calculations can predict its geometric structure, electronic properties, and how it will behave in chemical reactions. DFT-based descriptors such as electronic chemical potential and electrophilicity are often determined to predict the reactivity of the tetrazine core. nih.govresearchgate.net

The reactivity of tetrazines, including this compound, in their most common application—the inverse-electron-demand Diels-Alder (IEDDA) reaction—is effectively explained by Frontier Molecular Orbital (FMO) theory. rsc.orgresearchgate.net In an IEDDA reaction, an electron-poor diene (the tetrazine) reacts with an electron-rich dienophile (such as an alkene or alkyne). wikipedia.org

According to FMO theory, the kinetics of this reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.orgresearchgate.net A smaller energy difference between these two orbitals leads to a stronger interaction and a faster reaction rate. rsc.org The introduction of electron-withdrawing groups onto the tetrazine ring lowers the energy of its LUMO, making it more reactive in IEDDA cycloadditions. rsc.orgrsc.org A carboxylic acid group is an electron-withdrawing substituent that would be expected to lower the LUMO energy of the tetrazine core, thereby enhancing its reactivity.

In some substituted tetrazines, computational studies have shown that the LUMO+1 orbital, rather than the LUMO, is the frontier orbital that interacts with the dienophile's HOMO during the reaction. rsc.org The relationship between the energy of these orbitals and the predicted reactivity holds true for most, but not all, tetrazine derivatives. rsc.org

Table 1: Calculated LUMO Energies and Activation Free Energies for Substituted Tetrazines in IEDDA Reactions

Beyond the qualitative predictions of FMO theory, quantum chemical calculations provide quantitative estimates of reaction kinetics and thermodynamics. By calculating the full energy profile of a reaction, researchers can identify the transition state structures and determine the activation energy (or activation free energy, ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. nih.govrsc.org

DFT methods such as B3LYP, M06-2X, and ωB97X-D are commonly used to model the IEDDA reaction of tetrazines. nih.govresearchgate.netnih.gov For instance, calculations on the reaction of a tetrazine diacid with an alkyne were able to reproduce experimental kinetic results. rsc.org These computational approaches can also reveal that some reactions may proceed without an energy barrier for the subsequent loss of nitrogen gas, suggesting a mechanism with two sequential transition states. rsc.org

For cases where FMO theory fails to predict the correct reactivity trend, the distortion-interaction model (also known as the activation strain model) offers a more detailed explanation. rsc.org This model partitions the activation energy into two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the actual interaction between the deformed reactants in the transition state. This analysis revealed that tetrazines bearing sulfoxide and sulfone groups have an unexpectedly high reactivity due to stabilizing secondary orbital interactions in the transition state, not a lower LUMO energy. rsc.org

Table 2: Predicted Kinetic Data for Tetrazine Cycloaddition Reactions

Frontier Molecular Orbital (FMO) Theory in IEDDA Reactions

Molecular Dynamics Simulations

While quantum mechanics excels at describing the static electronic properties and reaction pathways of molecules, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment that can mimic physiological conditions. researchgate.net

MD simulations provide a virtual microscope to observe the flexibility and conformational landscape of this compound and its derivatives. researchgate.netnih.gov Force fields, such as AMBER or COMPASS, are sets of parameters that define the potential energy of the system and are used to perform these simulations. nih.govresearchgate.net

Simulations can reveal the preferred shapes (conformations) a molecule adopts and the energy barriers between them. Quasi-classical molecular dynamics (QMD) simulations have been used to study the entire course of the IEDDA reaction, from the approach of the reactants to the extrusion of N₂ gas from the bicyclic intermediate. researchgate.net These studies show that the intermediate is often so short-lived that it is dynamically bypassed, meaning the reaction effectively proceeds in a single, concerted step from reactants to the dihydropyridazine product. researchgate.net MD simulations are also used to probe the conformational stability of larger systems containing tetrazines, such as proteins or nucleic acids modified with a tetrazine-containing probe. researchgate.netresearchgate.net

A key strength of MD simulations is their ability to model the complex web of non-covalent interactions between molecules. Current time information in Berlin, DE. For a molecule like this compound, these simulations can detail its interactions with solvent molecules, ions, or biological macromolecules like proteins and DNA. researchgate.netresearchgate.net These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are critical to the molecule's behavior in a biological or material context. Current time information in Berlin, DE.

For example, MD simulations have been used to investigate the interaction between tetrazine derivatives and the G-quadruplex structure of DNA, helping to elucidate their potential as anticancer agents. researchgate.net Another study used MD to understand how the products of tetrazine-norbornene cycloadditions create secondary interactions that significantly enhance the mechanical properties of hydrogels. Simulations showed that interactions between the newly formed dihydropyridazine rings were responsible for a sixfold increase in the hydrogel's storage modulus compared to gels crosslinked with other methods.

Table 3: Examples of Intermolecular Interactions of Tetrazine Systems Studied by MD Simulations

Applications of Tetrazine-acid in Academic Research

Bioorthogonal Chemistry and Bioconjugation

Tetrazine-Acid is a key reagent in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. bocsci.comfrontiersin.org The primary reaction involving tetrazines is the iEDDA cycloaddition, most notably with strained alkenes and alkynes like trans-cyclooctenes (TCO). medchemexpress.comiris-biotech.de This "click chemistry" reaction is characterized by its exceptionally rapid kinetics, high specificity, and the ability to proceed in aqueous environments at physiological temperatures, making it ideal for bioconjugation. iris-biotech.deoregonstate.edunih.gov The reaction is often referred to as a "click-to-release" strategy when designed to liberate a molecule of interest upon reaction. cam.ac.ukbiorxiv.orgnih.gov

The core utility of this compound in this context lies in its structure: it contains the highly reactive tetrazine group for bioorthogonal ligation and a carboxylic acid handle that allows it to be easily linked to other molecules, such as peptides, antibodies, or fluorescent dyes. chemimpex.combocsci.com Researchers can genetically encode tetrazine-containing non-canonical amino acids into proteins, enabling precise, site-specific modification. nih.govnih.govnsf.gov This approach avoids the need to modify native amino acids like cysteine and allows for the stoichiometric labeling of proteins in complex biological settings. nih.gov

| Reaction Type | Reactants | Key Features | Typical Application |

| Inverse Electron-Demand Diels-Alder (iEDDA) | Tetrazine, trans-cyclooctene (TCO) | Extremely fast kinetics (up to 30,000 M⁻¹s⁻¹), high selectivity, bio-orthogonality, copper-free. iris-biotech.de | Live-cell imaging, drug delivery. iris-biotech.de |

| iEDDA Click-to-Release | Tetrazine, TCO-caged molecule | Triggerable release of a cargo molecule upon cycloaddition. biorxiv.orgnih.gov | Targeted drug activation. nih.gov |

| Photo-initiated Ligation | Photocaged Dihydrotetrazine, Dienophile | Spatiotemporal control using light to activate the tetrazine. biorxiv.orgnih.gov | Precision cell labeling, photopharmacology. biorxiv.org |

The rapid and specific nature of the tetrazine ligation makes it a powerful tool for fluorescently labeling and tracking biomolecules in real-time within living cells. bocsci.comiris-biotech.denih.gov By functionalizing a biomolecule of interest with a trans-cyclooctene (TCO) group and introducing a this compound derivative linked to a fluorophore, researchers can visualize cellular processes with high precision. chemimpex.combocsci.com

This technique has been successfully applied to label proteins, nucleic acids, and glycans. frontiersin.orgbiorxiv.org For instance, a novel tetrazine-containing amino acid, 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, was synthesized and shown to be stable in biological media, making it suitable for labeling cancer cells. nih.gov In another application, metabolic glycan engineering was used to install tetrazine functionalities on the surface of cancer cells, which could then be imaged by reaction with a TCO-linked probe. nih.gov This approach allows for the specific visualization of targeted cells or biomolecules without the need for genetic manipulation, offering a versatile method for studying molecular dynamics in their native environment. nih.gov The development of fluorogenic probes, which become fluorescent only after reacting with their target, further enhances the utility of this method by reducing background noise and enabling no-wash imaging. nih.gov

This compound chemistry is at the forefront of developing sophisticated systems for targeted drug delivery and activation. netascientific.combocsci.com The "click-to-release" strategy is a prominent example, where a potent drug is rendered inactive by "caging" it with a reactive partner, such as a TCO group. biorxiv.orgnih.gov This prodrug circulates harmlessly until it encounters a tetrazine-functionalized molecule at the target site. The ensuing bioorthogonal reaction triggers a chemical rearrangement that releases the active drug precisely where it is needed, minimizing systemic toxicity. cam.ac.uknih.gov